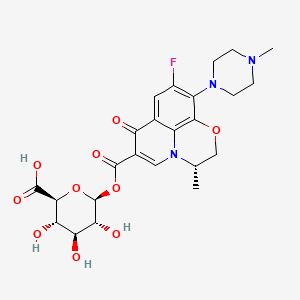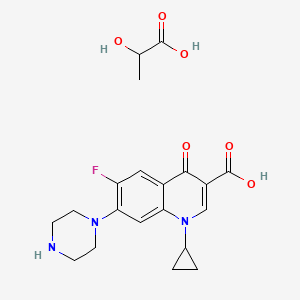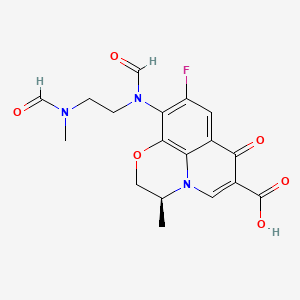
9-L-β-アスパラギン酸-ダプトマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-L-β-Aspartic acid-daptomycin: is a cyclic lipopeptide antibiotic derived from the fermentation product of the bacterium Streptomyces roseosporus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound disrupts bacterial cell membranes, leading to rapid depolarization and inhibition of protein, RNA, and DNA synthesis .
科学的研究の応用
Chemistry: In chemistry, 9-L-β-Aspartic acid-daptomycin is used as a model compound for studying the synthesis and modification of cyclic lipopeptides. Researchers explore its structure-activity relationships to develop more potent analogs .
Biology: In biological research, this compound is utilized to study the mechanisms of bacterial resistance and the role of membrane depolarization in bacterial cell death. It serves as a tool for investigating the interactions between antibiotics and bacterial membranes .
Medicine: Medically, 9-L-β-Aspartic acid-daptomycin is employed in the treatment of severe infections caused by Gram-positive bacteria, including MRSA and VRE. It is particularly valuable in cases where other antibiotics have failed .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference standard for quality control in antibiotic production .
作用機序
Target of Action
The primary target of 9-L-β-Aspartic acid-daptomycin is the bacterial cell membrane . It is clinically used to treat severe infections with Gram-positive bacteria .
Mode of Action
Daptomycin is a lipopeptide antibiotic that interacts with the bacterial cell membrane in a calcium-dependent manner . The best characterized effect of daptomycin is the permeabilization and depolarization of the bacterial cell membrane . This activity, which can account for daptomycin’s bactericidal effect, correlates with the level of phosphatidylglycerol (PG) in the membrane .
Biochemical Pathways
Daptomycin’s action involves the cytoplasmic membrane . It binds preferentially to membranes in active division regions of bacterial cells and causes large membrane reorganization in terms of the distribution of lipids and proteins . Reduced synthesis of PG or its increased conversion to lysyl-PG promotes bacterial resistance to daptomycin .
Pharmacokinetics
Its elimination is mainly renal, with about 50% of the dose excreted unchanged in the urine .
Result of Action
The primary effect of daptomycin is in inducing membrane reorganization .
Action Environment
The activity of daptomycin is calcium-dependent . . Cases of non-susceptibility during daptomycin therapy in clinically important organisms such as Staphylococcus aureus and Enterococcus faecium or E. faecalis are appearing with increasing frequency .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-L-β-Aspartic acid-daptomycin involves complex chemoenzymatic methodsThis method has shown to enhance the potency of the compound against resistant bacterial strains .
Industrial Production Methods: Industrial production of 9-L-β-Aspartic acid-daptomycin typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs of 9-L-β-Aspartic acid-daptomycin with enhanced antibacterial activity and reduced resistance .
類似化合物との比較
Dalbavancin: Another cyclic lipopeptide antibiotic with activity against Gram-positive bacteria.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.
Teicoplanin: Similar to vancomycin, used for treating Gram-positive bacterial infections.
Uniqueness: 9-L-β-Aspartic acid-daptomycin is unique due to its rapid bactericidal action and its ability to disrupt bacterial membranes through depolarization. Unlike vancomycin and teicoplanin, which inhibit cell wall synthesis, 9-L-β-Aspartic acid-daptomycin targets the bacterial membrane, making it effective against bacteria that have developed resistance to other antibiotics .
特性
CAS番号 |
123180-72-3 |
|---|---|
分子式 |
C72H101N17O26 |
分子量 |
1620.67 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


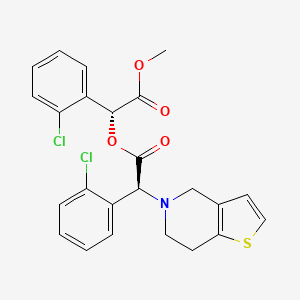
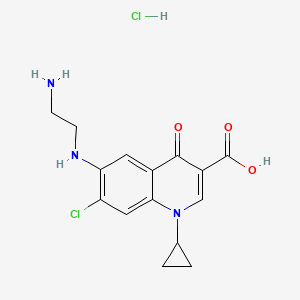
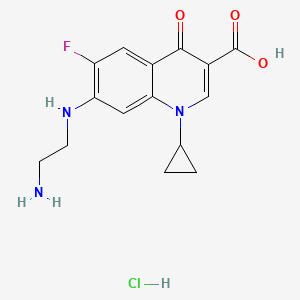
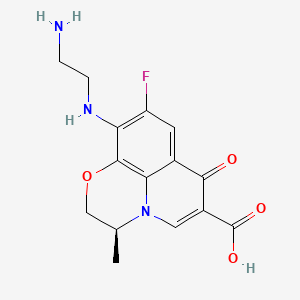
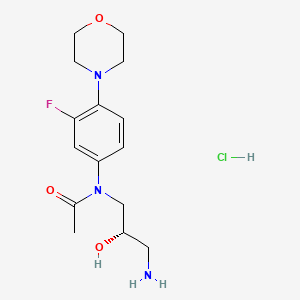
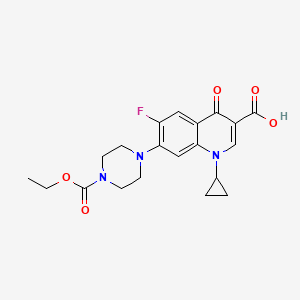
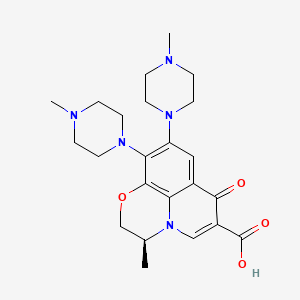
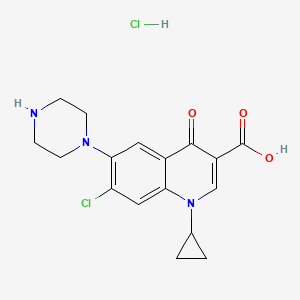
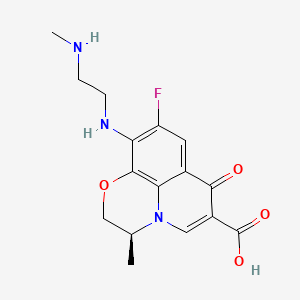
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
